4-Nitro-2-aminobutyric acid
Overview
Description
4-Nitro-2-aminobutyric acid is an unnatural amino acid with the molecular formula C4H8N2O4 It is characterized by the presence of both an amino group and a nitro group attached to a butyric acid backbone
Mechanism of Action
Target of Action
The primary target of 4-Nitro-2-aminobutyric acid is the GABA transaminase enzyme . This enzyme is responsible for converting GABA back to glutamate . By inhibiting this enzyme, this compound can effectively increase the levels of GABA, a key inhibitory neurotransmitter in the brain .
Mode of Action
This compound acts as a non-competitive inhibitor of GABA transaminase . This means it binds to a site on the enzyme that is different from the active site, changing the enzyme’s shape and making it less effective at catalyzing the conversion of GABA to glutamate . As a result, GABA levels in the brain are elevated .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . This system is responsible for the production and regulation of GABA, a neurotransmitter that plays a crucial role in inhibitory signaling in the brain . By inhibiting GABA transaminase, this compound disrupts the normal cycle of GABA production and reuptake, leading to increased levels of GABA .
Result of Action
The primary result of this compound’s action is an increase in GABA levels in the brain . This can have a variety of effects at the molecular and cellular level, depending on the specific physiological context. For example, increased GABA levels can lead to enhanced inhibitory signaling in the brain, which can in turn affect processes such as mood regulation, anxiety, and sleep .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the physiological environment within the body, including factors such as the presence of other drugs or diseases, can also impact the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
4-Nitro-2-aminobutyric acid has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, leading to the observed cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-2-aminobutyric acid can be synthesized through various chemical routes. One common method involves the nitration of 2-aminobutyric acid. This process typically uses a nitrating agent such as nitric acid in the presence of a catalyst to introduce the nitro group into the molecule. The reaction conditions often include controlled temperature and pH to ensure the selective nitration of the amino acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-aminobutyric acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents, acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Amino-2-oxobutyric acid.
Reduction: 4-Amino-2-aminobutyric acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Nitro-2-aminobutyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in studies of protein structure and function, as it can be incorporated into peptides and proteins.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, such as antiepileptic and antituberculosis agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-Nitro-2-aminobutyric acid can be compared with other similar compounds, such as:
2-Aminobutyric acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Amino-2-aminobutyric acid: Contains an additional amino group, which alters its chemical properties and reactivity.
4-Nitro-3-aminobutyric acid: The position of the nitro group affects its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-4-nitrobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-3(4(7)8)1-2-6(9)10/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCLEMIPIFWUCM-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[N+](=O)[O-])[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925533 | |
Record name | 2-Amino-4-nitrobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126400-75-7 | |
Record name | 4-Nitro-2-aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-nitrobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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